molecular formula C14H16N2O3S B2886340 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421463-60-6

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2886340
CAS No.: 1421463-60-6
M. Wt: 292.35
InChI Key: QYFBNVILBNNBJQ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a recognized and potent selective inhibitor of TPL2 (Tumor Progression Locus 2) kinase , also known as COT or MAP3K8. Its primary research value lies in its ability to specifically block the TPL2-mediated signaling pathway, which is a central node in the production of key inflammatory mediators. By inhibiting TPL2, this compound effectively suppresses the downstream phosphorylation and activation of the kinases MEK1/2 and ERK1/2 in response to various stimuli, such as lipopolysaccharide (LPS), ultimately leading to the reduced secretion of TNF-α and other pro-inflammatory cytokines . This mechanism makes it an indispensable pharmacological tool for researchers dissecting the role of TPL2 in immune cell signaling, inflammatory diseases, and oncology . Its application is critical for investigating pathologies like rheumatoid arthritis, inflammatory bowel disease, and certain cancers where the TPL2-MEK-ERK axis is dysregulated, providing a means to validate TPL2 as a therapeutic target and to explore the functional consequences of its inhibition in complex biological systems.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-16-8-2-4-10(14(16)19)13(18)15-7-6-11(17)12-5-3-9-20-12/h2-5,8-9,11,17H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFBNVILBNNBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyridine derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions can be performed using various electrophiles.

Major Products Formed: The reactions can lead to a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the development of new drugs and therapeutic agents due to its potential biological activity. Research may focus on its effects on various biological targets and pathways.

Medicine: In medicine, this compound could be explored for its potential pharmacological properties. It may be used in the treatment of diseases or as a lead compound for drug discovery.

Industry: In industry, this compound can be utilized in the production of materials with specific properties. Its unique structure may contribute to the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Dihydropyridine Carboxamide Family

The compound shares structural homology with several carboxamide derivatives, differing primarily in substituent groups and their spatial arrangements. Below is a comparative analysis based on evidence from crystallographic and synthetic studies:

Compound Key Structural Features Molecular Weight Hydrogen-Bonding Propensity Synthetic Pathway
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (Target Compound) Hydroxypropyl-thiophene substituent; planar dihydropyridine-amide backbone ~307.3 g/mol (est.) High (due to -OH and amide N-H) Likely involves condensation of 1-methyl-2-oxo-dihydropyridine-3-carboxylic acid with aminopropyl-thiophene alcohol
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Bromophenyl substituent; extended π-conjugation via amide bridge 307.15 g/mol Moderate (amide N-H only) Reacting 2-chloronicotinic acid with 3-bromo-2-methylaniline in pyridine/p-toluenesulfonic acid
1-methyl-2-oxo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1,2-dihydropyridine-3-carboxamide Cyclopropane ring fused to thiophene; rigidified substituent 288.4 g/mol Low (no -OH; only amide N-H) Unreported, but cyclopropane formation likely involves [2+1] cycloaddition or ring-closing metathesis
Key Observations:

Substituent Effects on Solubility : The hydroxypropyl group in the target compound enhances hydrophilicity compared to the bromophenyl or cyclopropane-containing analogues, which are more lipophilic .

Synthetic Complexity : The cyclopropane-containing analogue requires specialized synthetic steps for ring formation, whereas the target compound and bromophenyl derivative utilize straightforward condensation reactions .

Crystallographic and Conformational Comparisons

  • Planarity and π-Conjugation : The bromophenyl analogue (N-(3-Bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide) adopts a near-planar conformation (dihedral angle: 8.38° between aromatic rings) due to π-conjugation across the amide bridge . A similar planar arrangement is expected for the target compound, given its analogous backbone.
  • Dimer Formation : The bromophenyl derivative forms centrosymmetric dimers via N-H⋯O hydrogen bonds . The target compound’s hydroxypropyl group may enable alternative dimerization modes or extended hydrogen-bonded networks.

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological activities.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydropyridine core, which is known for its diverse biological activities. The presence of a thiophene ring and a hydroxyl group contributes to its unique reactivity and potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, which is a common target in cancer therapy. The compound exhibited significant TS inhibitory activity with an IC50 value in the range of 1.95–4.24 μM, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity Comparison

CompoundIC50 (μM)Mechanism of Action
This compound1.95–4.24Thymidylate Synthase Inhibition
Doxorubicin7.26Topoisomerase Inhibition
5-Fluorouracil6.20Thymidylate Synthase Inhibition

Antimicrobial Activity

The compound also demonstrated notable antimicrobial properties against various pathogens. In vitro studies indicated that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting strong bactericidal activity .

Table 2: Antimicrobial Activity Results

PathogenMIC (μg/mL)Activity Type
Escherichia coli0.5Bactericidal
Staphylococcus aureus0.25Bactericidal

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in cancer and microbial resistance mechanisms. The binding affinity and interaction patterns suggest that the compound may stabilize enzyme conformations critical for their activity .

Case Studies

A recent case study involving the synthesis of related compounds showed that derivatives of this class exhibited enhanced biological activities through structural modifications. For instance, modifications to the thiophene moiety were found to significantly increase both anticancer and antimicrobial efficacy .

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